3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide
Description
3-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide is a halogenated propanamide derivative featuring a chlorine atom at the 3-position of the propanamide chain and a phenyl ring substituted at the para position with a 1,3-dioxolan-2-yl group.
Properties
CAS No. |
650628-82-3 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H14ClNO3/c13-6-5-11(15)14-10-3-1-9(2-4-10)12-16-7-8-17-12/h1-4,12H,5-8H2,(H,14,15) |
InChI Key |
GUCQLPMLBOOPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)NC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide typically involves a series of organic reactions. One common method includes the reaction of 4-(1,3-dioxolan-2-yl)aniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Structural Characteristics
The compound consists of several functional groups:
- Chloro Group : Contributes to its reactivity.
- Propanamide Functional Group : Imparts specific biological activities.
- Dioxolane Ring : Enhances solubility and biological interactions.
Antimicrobial Properties
Preliminary studies suggest that 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide exhibits antimicrobial activity. Research indicates its potential to inhibit various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Activity
The compound has shown promise in anticancer research. Initial findings indicate that it may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. Further studies are required to elucidate its mechanisms of action.
Binding Studies
Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess the binding kinetics and affinities of the compound with various biological macromolecules.
Case Study: Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of cell wall synthesis.
Case Study: Anticancer Properties
In vitro testing on human cancer cell lines revealed that the compound reduced cell viability by up to 70% after 48 hours of exposure. The study suggested that this effect could be due to the induction of apoptosis mediated through caspase activation.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The 1,3-dioxolan-2-yl group distinguishes the target compound from analogs with halogen, alkyl, or electron-withdrawing substituents. Key comparisons include:
Key Observations :
- Electron-rich vs. electron-poor substituents : The dioxolane group (electron-donating) may improve solubility compared to halogenated analogs, which are more lipophilic .
Physicochemical Properties
Biological Activity
3-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide is an organic compound notable for its unique structural features, including a chloro group, a propanamide functional group, and a dioxolane ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structural formula of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide can be represented as follows:
This compound's unique combination of functional groups allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research indicates that 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide exhibits significant biological activities. Preliminary studies have suggested its potential as:
- Antimicrobial Agent : Early investigations point towards its efficacy against various bacterial strains.
- Anticancer Properties : The compound may inhibit specific enzymes or pathways involved in tumor progression.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The chloro group can participate in substitution reactions, while the dioxolane ring may engage in hydrogen bonding and other non-covalent interactions.
Antimicrobial Activity
A study highlighted the synthesis of various 1,3-dioxolane derivatives, which showed significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds similar to 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide could also exhibit comparable antimicrobial properties .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 625 |
| Compound B | P. aeruginosa | 1250 |
| 3-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide | TBD |
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural motifs to 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide can inhibit cancer cell proliferation. For instance, derivatives that include dioxolane rings have shown promising results in targeting cancer cells through specific enzyme inhibition .
Comparative Analysis with Similar Compounds
The biological activity of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide can be compared with other compounds featuring similar structural characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide | Chloro group, dioxolane ring | Different alkyl chain length |
| N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide | Dioxolane ring | Lacks chloro substitution |
| 2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]propanamide | Chloro group, different cyclic amine | Different amine structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
